molecular formula C24H25N5O6 B14998647 N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B14998647
M. Wt: 479.5 g/mol
InChI Key: FYTHCEORQKLFJP-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a combination of indene, nitrophenyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Coupling: Palladium catalysts, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while electrophilic substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The nitro and pyrazole groups can engage in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting their function. The indene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with the indene moiety.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and exhibit various biological activities.

    Nitrophenyl Compounds: Nitrobenzene and dinitrophenylhydrazine are examples of compounds with nitrophenyl groups.

Uniqueness

N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to its combination of indene, nitrophenyl, and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N5O6

Molecular Weight

479.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C24H25N5O6/c1-15-24(29(33)34)16(2)27(26-15)10-4-7-23(30)25-19-12-20(28(31)32)14-22(13-19)35-21-9-8-17-5-3-6-18(17)11-21/h8-9,11-14H,3-7,10H2,1-2H3,(H,25,30)

InChI Key

FYTHCEORQKLFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)OC3=CC4=C(CCC4)C=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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